2-Cyclohepten-1-amine, N,N-bis(phenylmethyl)-, (1S)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Cyclohepten-1-amine, N,N-bis(phenylmethyl)-, (1S)- is a chemical compound with the molecular formula C21H25N It is a derivative of cycloheptene, featuring an amine group substituted with two phenylmethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclohepten-1-amine, N,N-bis(phenylmethyl)-, (1S)- typically involves the reaction of cycloheptene with benzylamine under specific conditions. The reaction is often catalyzed by a suitable catalyst to facilitate the formation of the desired product. The process may involve multiple steps, including the protection and deprotection of functional groups to achieve the final compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the use of advanced techniques such as continuous flow reactors and automated systems to control reaction parameters and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
2-Cyclohepten-1-amine, N,N-bis(phenylmethyl)-, (1S)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents such as hydrogen or metal hydrides.
Substitution: The amine group can participate in substitution reactions, where one or more substituents are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired product, including temperature, pressure, and solvent choice.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or other reduced derivatives. Substitution reactions can result in a variety of substituted amines with different functional groups.
Scientific Research Applications
2-Cyclohepten-1-amine, N,N-bis(phenylmethyl)-, (1S)- has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biological molecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Cyclohepten-1-amine, N,N-bis(phenylmethyl)-, (1S)- involves its interaction with molecular targets such as enzymes, receptors, or other biomolecules. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The specific pathways involved depend on the context of its application and the nature of the target molecules.
Comparison with Similar Compounds
Similar Compounds
2-Cyclohepten-1-amine, N,N-bis(phenylmethyl)-: A similar compound with a different stereochemistry.
Cycloheptene derivatives: Compounds with similar cycloheptene structures but different substituents.
Benzylamine derivatives: Compounds with benzylamine groups attached to various cyclic or acyclic structures.
Uniqueness
2-Cyclohepten-1-amine, N,N-bis(phenylmethyl)-, (1S)- is unique due to its specific stereochemistry and the presence of two phenylmethyl groups. This structural configuration imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.
Properties
CAS No. |
656223-62-0 |
---|---|
Molecular Formula |
C21H25N |
Molecular Weight |
291.4 g/mol |
IUPAC Name |
(1S)-N,N-dibenzylcyclohept-2-en-1-amine |
InChI |
InChI=1S/C21H25N/c1-2-10-16-21(15-9-1)22(17-19-11-5-3-6-12-19)18-20-13-7-4-8-14-20/h3-9,11-15,21H,1-2,10,16-18H2/t21-/m1/s1 |
InChI Key |
IOQHHGRGWAVGEP-OAQYLSRUSA-N |
Isomeric SMILES |
C1CC[C@@H](C=CC1)N(CC2=CC=CC=C2)CC3=CC=CC=C3 |
Canonical SMILES |
C1CCC(C=CC1)N(CC2=CC=CC=C2)CC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.